molecular formula C21H25FN2O5S B3003010 Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234803-29-2

Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B3003010
M. Wt: 436.5
InChI Key: VYQVYVWLZKZMHO-UHFFFAOYSA-N
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Description

The compound "Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate" is a chemically synthesized molecule that likely exhibits biological activity due to its structural features. It contains a piperidine ring, which is a common motif in medicinal chemistry, often providing compounds with the ability to interact with biological targets such as enzymes or receptors . The presence of a sulfonamide group and a fluorine atom suggests potential for specific interactions with biological systems, as these features are commonly found in drug molecules for their pharmacokinetic properties and ability to form hydrogen bonds .

Synthesis Analysis

The synthesis of related piperidine compounds typically involves multiple steps, starting from simpler piperidine derivatives. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the production of Vandetanib, involves acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further conversions to yield the target compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides was characterized using these techniques, and the absolute configuration was determined by X-ray crystallography . The presence of substituents on the piperidine ring can significantly affect the molecule's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of a sulfonamide group can be achieved through sulfonation reactions . The presence of a carboxylate group suggests that the compound could participate in reactions typical for carboxylic acids and their derivatives, such as esterification or amidation . The fluorine atom could also influence the reactivity of the compound, as fluorine-substituted aromatics are known to undergo nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a fluorine atom can enhance the lipophilicity of the molecule, which is important for its ability to cross biological membranes . The sulfonamide group can form hydrogen bonds, which could affect the solubility and stability of the compound . The crystal structure of related compounds has shown that intermolecular interactions such as C-H...O, C-H...F, and C-H...π can play a role in the stabilization of the solid-state structure .

Safety And Hazards

The compound’s toxicity, flammability, and environmental impact are assessed. This includes determining its LD50 (the dose that is lethal to 50% of a population), its handling and storage precautions, and its disposal procedures.


Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could improve its properties, or new reactions that it could undergo.


properties

IUPAC Name

phenyl 4-[[(4-ethoxy-3-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-2-28-20-9-8-18(14-19(20)22)30(26,27)23-15-16-10-12-24(13-11-16)21(25)29-17-6-4-3-5-7-17/h3-9,14,16,23H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQVYVWLZKZMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate

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